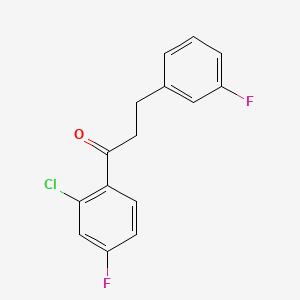

2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Description

2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a chloro substituent at the 2' position, a fluoro group at the 4' position of the benzoyl ring, and a 3-fluorophenyl group attached to the propanone backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and organic chemistry due to its reactive ketone group and halogen substituents, which enhance its utility in cross-coupling reactions and drug development .

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-14-9-12(18)5-6-13(14)15(19)7-4-10-2-1-3-11(17)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPFQTKGRIMSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644544 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-50-5 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

- 3-fluorophenyl derivative (aromatic ring with fluorine substituent)

- 2-chloro-4-fluorobenzoyl chloride (acyl chloride bearing chloro and fluoro substituents)

Catalyst: Aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the acyl chloride and facilitate electrophilic aromatic substitution.

Solvent: Anhydrous conditions are maintained, often using solvents like dichloromethane or 1,2-dichloroethane to prevent hydrolysis of the acyl chloride.

Temperature Control: The reaction is typically conducted at low to moderate temperatures (0–70 °C) to optimize yield and selectivity.

Reaction Steps

- Formation of the acylium ion: AlCl₃ coordinates with the acyl chloride to generate a highly electrophilic acylium ion.

- Electrophilic aromatic substitution: The acylium ion attacks the aromatic ring of the 3-fluorophenyl compound, preferentially at the meta or para position relative to existing substituents, forming the ketone linkage.

- Work-up: The reaction mixture is quenched with water or dilute acid to hydrolyze the complex and liberate the ketone product.

- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

Industrial and Flow Chemistry Adaptations

For scale-up and industrial production, continuous flow reactors are employed to improve reaction control, safety, and yield. Flow chemistry allows precise temperature and reagent control, reducing side reactions and enabling efficient purification.

Summary of Preparation Methods and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of acyl chloride | 2-chloro-4-fluorobenzoic acid + SOCl₂ or PCl₅ | Ensures reactive acylating agent |

| 2 | Friedel-Crafts acylation | 3-fluorophenyl compound + acyl chloride + AlCl₃ | Anhydrous solvent, 0–70 °C |

| 3 | Halogenation (if needed) | Cl₂ gas + AlCl₃ catalyst in 1,2-dichloroethane | Controlled temperature (15–70 °C) |

| 4 | Work-up and purification | Hydrolysis, washing, distillation, recrystallization | Achieves >99% purity |

| 5 | Characterization | NMR, MS, X-ray crystallography | Confirms structure and purity |

Research Findings and Yields

- The chlorination method adapted from CN1785952A patent reports yields of 88–90% with high purity (99.7–99.9%) for chlorinated propiophenones.

- Friedel-Crafts acylation reactions under optimized conditions typically yield 70–90% of the target ketone, depending on substituent effects and reaction scale.

- Continuous flow methods have demonstrated improved reproducibility and scalability, with reduced reaction times and waste generation.

Analytical and Characterization Techniques

To confirm the successful synthesis of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR to identify aromatic and aliphatic protons.

- ^13C NMR to confirm carbonyl and halogenated carbons.

-

- High-resolution MS to verify molecular weight and isotopic patterns due to Cl and F.

-

- To determine the exact molecular geometry and confirm substitution positions.

-

- Thin-layer chromatography (TLC) for reaction monitoring.

- Column chromatography or recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares 2'-chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone with key analogs, highlighting differences in substituents, molecular formulas, and physical properties:

Key Observations:

Halogen Substitution: The target compound’s 2'-Cl and 4'-F substituents distinguish it from analogs like 4'-fluoro-3-(3-fluorophenyl)propiophenone, which lacks the chloro group.

Aromatic Ring Modifications : Replacing the 3-fluorophenyl group with a 3-methoxyphenyl (in CAS 898775-04-7) introduces steric and electronic changes. Methoxy groups are electron-donating, which may alter solubility and reaction kinetics compared to electron-withdrawing fluorine .

Thiomethyl vs. Halogen : The thiomethyl group in CAS 794573-87-8 introduces sulfur, which can participate in hydrogen bonding and redox reactions, offering distinct synthetic pathways .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions.

- Steric Effects : Bulkier groups (e.g., thiomethyl in CAS 794573-87-8) may hinder access to active sites in enzyme-targeted applications .

Biological Activity

2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C15H12ClF2O

- Molecular Weight : 284.70 g/mol

- CAS Number : 898768-14-4

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Its structure suggests potential activity as an inhibitor of certain kinases and as a modulator of estrogen receptors, which are critical in breast cancer therapy.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving analogs of known estrogen receptor modulators found that structural modifications similar to those in this compound could enhance binding affinity to estrogen receptors, thus potentially inhibiting cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| A | This compound | Estrogen receptor modulation | 0.5 | |

| B | Norendoxifen analogs | Aromatase inhibition | 0.1 | |

| C | Other analogs | ER binding affinity | 0.05 |

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic effects or toxicity.

Case Study 1: Breast Cancer Treatment

In a clinical setting, compounds structurally similar to this compound were tested for their efficacy in treating hormone-dependent breast cancers. Results indicated that these compounds could effectively reduce tumor size and improve patient outcomes when used in combination with traditional therapies .

Case Study 2: Metabolic Pathway Modulation

A study exploring the metabolic effects of this compound revealed significant changes in lipid metabolism in treated models. The compound was shown to modulate pathways associated with fatty acid synthesis and degradation, suggesting potential applications in metabolic disorders .

Q & A

Q. What are the critical thresholds for occupational exposure to chlorinated phenols during propiophenone synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.